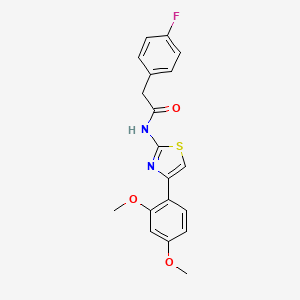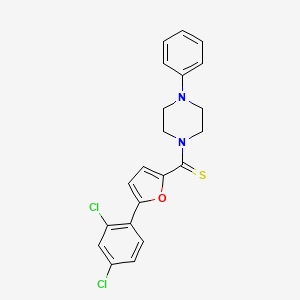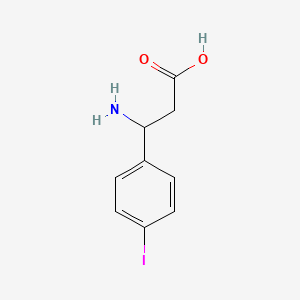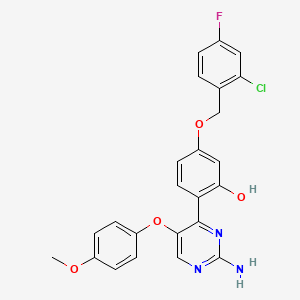
4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide, also known as CPB, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in cancer research. CPB is a small molecule inhibitor that targets the oncogenic protein, heat shock protein 90 (Hsp90), which is involved in the stabilization and activation of various cancer-related proteins.
作用機序
4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide binds to the ATP-binding site of Hsp90, preventing its interaction with ATP and leading to the destabilization of the Hsp90-client protein complex. This results in the degradation of the client proteins and the inhibition of their downstream signaling pathways. This compound has been shown to inhibit the activity of various oncogenic proteins, including HER2, AKT, and RAF-1, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a selective inhibitory effect on cancer cells, with minimal toxicity on normal cells. This compound has been reported to induce apoptosis in cancer cells, leading to the inhibition of tumor growth and metastasis. This compound has also been shown to inhibit angiogenesis, which is crucial for the growth and survival of tumors. In addition, this compound has been shown to enhance the effectiveness of other chemotherapeutic agents, suggesting its potential use in combination therapy.
実験室実験の利点と制限
4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide has several advantages for lab experiments, including its small size, high potency, and selectivity for cancer cells. This compound has been shown to have minimal toxicity on normal cells, making it a promising candidate for cancer therapy. However, this compound has some limitations, including its low solubility in water and its potential to form aggregates, which can affect its activity and bioavailability. These limitations can be addressed by optimizing the formulation and delivery of this compound.
将来の方向性
For 4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide research include the development of novel formulations and delivery methods to improve its solubility and bioavailability. In addition, the identification of biomarkers that predict the response to this compound treatment can help to select patients who are most likely to benefit from this therapy. Finally, the combination of this compound with other chemotherapeutic agents or immunotherapies can enhance its effectiveness and overcome drug resistance.
合成法
The synthesis of 4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with N-phenethylsulfanilamide to form 4-chloro-N-(phenethylsulfamoyl)benzenesulfonamide. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield this compound. The synthesis of this compound has been optimized to increase its yield and purity, making it more accessible for research purposes.
科学的研究の応用
4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide has been extensively studied for its potential use in cancer research. Hsp90 is a chaperone protein that is overexpressed in many types of cancer and plays a crucial role in the stabilization and activation of oncogenic proteins. This compound has been shown to inhibit the activity of Hsp90, leading to the degradation of its client proteins and ultimately resulting in the inhibition of cancer cell growth. This compound has been tested in various cancer cell lines and animal models, showing promising results in inhibiting tumor growth and metastasis.
特性
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S2/c21-17-6-10-20(11-7-17)29(26,27)23-18-8-12-19(13-9-18)28(24,25)22-15-14-16-4-2-1-3-5-16/h1-13,22-23H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQLODYVGLJYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2615029.png)
![diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2615030.png)

![tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2615033.png)
![2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2615035.png)


![3-[(4-Methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine](/img/structure/B2615043.png)


![(E)-2-amino-N-cyclohexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2615047.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2615048.png)
![Ethyl 2-(4-methoxyphenyl)-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2615049.png)
![N-(1-cyanocyclopentyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2615050.png)